molecular formula C10H20N2O2 B14808781 Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate

Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate

Cat. No.: B14808781
M. Wt: 200.28 g/mol
InChI Key: JFVGLAPGQDBQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate is a synthetic organic compound featuring a tert-butyl ester group, an amino acid backbone, and a 3-methylazetidine moiety. The azetidine ring (a 4-membered nitrogen-containing heterocycle) introduces significant ring strain, influencing its reactivity and conformational stability. Its molecular formula is C₁₃H₂₄N₂O₂, and the tert-butyl group enhances solubility in organic solvents while protecting the ester functionality during synthetic modifications .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)7(11)10(4)5-12-6-10/h7,12H,5-6,11H2,1-4H3

InChI Key

JFVGLAPGQDBQCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring. This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Functional Group Introduction: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include:

    Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are optimized to maximize yield.

    Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives with ketone or aldehyde functional groups.

    Reduction Products: Reduced forms with additional hydrogen atoms.

    Substitution Products: Compounds with various functional groups replacing the original substituents.

Scientific Research Applications

Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of azetidine derivatives and their potential therapeutic effects.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The azetidine ring’s conformational rigidity plays a crucial role in its binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate and related compounds.

Compound Name Molecular Formula Structural Difference vs. Target Compound Key Properties/Applications References
2-({1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid C₁₂H₂₁NO₅ Hydroxy group replaces methyl on azetidine Enzyme inhibition studies; higher polarity
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid C₁₈H₂₅NO₄ Phenyl group replaces methyl on azetidine Anti-cancer research; increased lipophilicity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid C₁₁H₂₀N₂O₅ Oxetane ring (3-membered) replaces azetidine (4-membered) Antibiotic activity; reduced ring strain
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate C₁₄H₂₆N₂O₂ Cyclobutane ring replaces azetidine; additional amino group Broader reactivity in peptide synthesis
Tert-butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate C₁₄H₂₆N₂O₄ Pyrrolidine (5-membered ring) replaces azetidine Enhanced binding affinity in ligand design

Key Research Findings and Implications

Impact of Substituents on Azetidine

  • Methyl vs. Hydroxy/Phenyl Groups : The 3-methyl group on the azetidine ring in the target compound reduces polarity compared to hydroxy-substituted analogs, improving membrane permeability in drug candidates. Phenyl-substituted derivatives (e.g., ) exhibit higher lipophilicity, favoring interactions with hydrophobic protein pockets but increasing metabolic instability.
  • Ring Strain and Reactivity : The 4-membered azetidine ring introduces greater ring strain than oxetane (3-membered) or pyrrolidine (5-membered) systems. This strain enhances reactivity in nucleophilic substitutions, making the target compound a versatile intermediate for ring-opening reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.